2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

Description

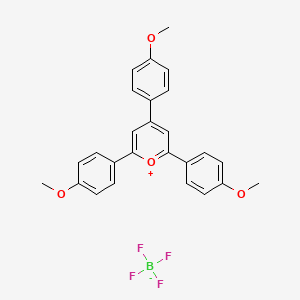

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate (CAS: 448-61-3) is a cationic pyrylium salt with three 4-methoxyphenyl substituents at the 2-, 4-, and 6-positions of the pyrylium core, paired with a tetrafluoroborate (BF₄⁻) counterion. The methoxy (-OCH₃) groups are electron-donating, significantly altering the electronic properties of the molecule compared to non-substituted pyrylium analogs. This compound is synthesized via acid-catalyzed cyclocondensation of p-methoxybenzaldehyde and p-acetylanisole in the presence of BF₃·Et₂O .

Applications span organic synthesis (e.g., cycloadditions, lactonizations) , controlled cationic polymerization , and photodeprotection strategies .

Properties

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O4.BF4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLSVSVMPBGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-34-7 | |

| Record name | Meteor A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The resulting intermediate is then subjected to cyclization and subsequent reaction with tetrafluoroboric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in photoredox catalysis.

Reduction: It can participate in reduction reactions under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and peroxides, with light as a catalyst.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols

Major Products:

Oxidation: Formation of oxidized organic compounds.

Reduction: Formation of reduced organic compounds.

Substitution: Formation of substituted pyrylium derivatives

Scientific Research Applications

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is widely used in scientific research due to its versatile catalytic properties. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Employed in the study of biological redox processes and enzyme mimetics.

Medicine: Investigated for potential use in photodynamic therapy and drug development.

Industry: Utilized in the production of polymers and advanced materials through photopolymerization

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate involves photo-induced electron transfer. Upon exposure to light, the compound absorbs photons and undergoes excitation to a higher energy state. This excited state can then transfer electrons to or from substrates, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Pyrylium Tetrafluoroborate Compounds

Structural and Electronic Differences

Key Observations :

Limitations and Challenges

- 2,4,6-Tris(4-methoxyphenyl)pyrylium BF₄⁻: Limited substrate scope in some photoredox reactions due to strong oxidizing power .

- TPP+BF₄⁻ : Obsolete in advanced photoredox applications due to inferior redox properties .

- T(p-F)PPT : Requires rigorous optimization to balance electron-withdrawing effects and catalytic efficiency .

Biological Activity

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a compound belonging to the class of pyrylium salts, recognized for its significant biological activity, particularly in the realm of photocatalysis and biochemical applications. This compound has garnered attention for its ability to facilitate various chemical reactions under mild conditions, making it a valuable reagent in organic synthesis and biological studies.

The primary mechanism of action for this compound involves its role as a photosensitizer . It absorbs light, particularly at a wavelength of 465 nm , and initiates photo-induced electron transfer (PET) processes. This leads to the formation of new chemical bonds, such as C-N, C-O, and C-S bonds, which are crucial in various biochemical pathways.

Applications in Photochemistry

- Photocatalysis : The compound acts as a photoredox catalyst that can accelerate chemical reactions without being consumed in the process. It has been shown to facilitate the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates under visible light irradiation.

- Biochemical Reactions : Research indicates that this pyrylium salt can catalyze the conversion of phenols to thiophenols by interacting with O-aryl carbamothioates. This capability highlights its potential in medicinal chemistry and biological studies .

Stability and Reactivity

The stability of this compound is enhanced by the presence of the tetrafluoroborate anion. This stability allows it to be utilized effectively in various organic solvents and under different reaction conditions .

Case Study 1: Photocatalytic Efficiency

A study demonstrated that this compound could effectively catalyze reactions under mild conditions using blue LED light. The compound was used to convert allylic esters into desired products with high yields .

Case Study 2: Biochemical Pathways

Research highlighted that the compound participates in several biochemical pathways by facilitating electron transfer processes. Its ability to act as a strong photooxidant makes it suitable for applications that require controlled reactivity under light exposure.

Data Table: Comparison of Pyrylium Salts

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Triarylpyrylium Salt | Strong photocatalyst; effective under visible light |

| 2,4-Diphenylpyrylium tetrafluoroborate | Triarylpyrylium Salt | Less substituted; lower stability under light |

| 2-(4-Methylphenyl)-4-(4-methoxyphenyl)pyrylium | Triarylpyrylium Salt | Different substituents affect reactivity |

Q & A

Q. What are the primary synthetic routes for preparing 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate?

The compound is typically synthesized via reactions involving 2,4,6-triphenylpyrylium tetrafluoroborate and functionalized precursors. For example, β-aminoalcohols can react with the parent pyrylium salt under controlled conditions to yield derivatives, as demonstrated in the preparation of pyridinium salts followed by cyclization with sodium hydroxide . Key steps include maintaining anhydrous conditions and using tetrafluoroborate counterions to stabilize the cationic pyrylium core.

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum shows distinct upfield shifts for protons on the pyrylium ring (e.g., 8.28 ppm for the 3-position hydrogen) compared to non-methoxylated analogs. ¹³C NMR reveals downfield shifts for carbons adjacent to electron-donating methoxy groups (e.g., 190.7 ppm for C-2 and C-6), confirming electronic modulation by substituents .

Q. What are the common applications of this compound in photoredox catalysis?

It serves as a strong photooxidant (+2.06 V vs SCE) in visible-light-driven reactions. Key applications include:

- [2+2] Cycloadditions : Optimal yields require aromatic hydrocarbon additives (e.g., toluene) to stabilize reactive intermediates .

- Cationic RAFT Polymerization : Temporal control of polymer chain growth is achieved by modulating light exposure, with methanol acting as a chain-transfer agent .

- Enantioselective Ring-Opening Metathesis Polymerization (ROMP) : Achieves up to 20% conversion yields in dynamic polymerizations under visible light .

Advanced Research Questions

Q. How do anion-π interactions influence the catalytic activity of this pyrylium salt?

Experimental and theoretical studies reveal that electron-deficient aromatic rings in the pyrylium core engage in noncovalent anion-π interactions, stabilizing transition states in photoredox cycles. These interactions are tunable via substituent electronic effects (e.g., methoxy groups enhance electron density, altering redox potentials) . Such interactions are critical in reactions like C–H functionalization, where anion binding directs regioselectivity .

Q. What structural features enable its use in solid-state anion exchange materials?

Crystal structures show pseudohexagonal motifs with π-stacked helices enclosing 1-D channels. These channels accommodate disordered tetrafluoroborate anions and solvent molecules, enabling solid-state anion diffusion. The material’s water resistance and stability arise from conserved C–H···X– (X = F, O) interactions and hydrophobic aryl substituents .

Q. How does the compound mediate C–C bond cleavage in radical cation intermediates?

In dichloromethane, the excited singlet state of the pyrylium salt oxidizes carbonyl substrates (e.g., diphenylethanal) via photoinduced electron transfer (PET). The resulting radical cations undergo β-scission, yielding fragmented products (e.g., benzophenone in 80% yield). Solvent polarity and counterion choice (BF₄⁻) critically stabilize transient intermediates .

Q. What strategies optimize its performance in stereoselective reactions?

- Additive Engineering : Aromatic hydrocarbons (e.g., mesitylene) improve cycloaddition yields by mitigating electron recombination .

- Solvent Tuning : Hexafluoroisopropanol (HFIP) enhances diastereoselectivity in radical cascades by stabilizing open-shell intermediates .

- Co-catalysts : Lewis acids like LiBr activate substrates in 1,3-diketone cyclizations, complementing the pyrylium catalyst’s redox activity .

Methodological Considerations

Q. How to mitigate challenges in handling this compound?

- Storage : Store at 2–8°C under nitrogen or argon to prevent hydrolysis .

- Safety : Use N95 masks, gloves, and eye protection due to acute oral toxicity (OSHA Class 4) and skin corrosion risks .

- Reaction Setup : Employ Schlenk techniques for oxygen-sensitive reactions and quartz vessels for UV/visible light penetration .

Q. What analytical techniques resolve discrepancies in reaction outcomes?

- Transient Absorption Spectroscopy : Identifies short-lived intermediates in PET mechanisms .

- Stern-Volmer Analysis : Confirms quenching pathways (e.g., electron donor/acceptor ratios) in radical reactions .

- X-ray Diffraction : Clarifies structural motifs in crystalline phases, aiding in rational design of anion-exchange materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.